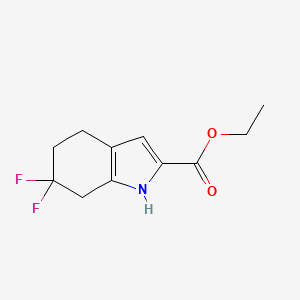
4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline
描述
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an imidazole ring substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 2,4-dimethylimidazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反应分析
Types of Reactions
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, fluorinated compounds, and substituted anilines, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline group.
1H-Imidazole, 4,5-dihydro-2-methyl-: Similar imidazole ring structure but lacks the fluorine atom and aniline group.
Uniqueness
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline is unique due to the presence of both the fluorine atom and the dimethyl-substituted imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C11H12FN3 |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
4-(2,4-dimethylimidazol-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FN3/c1-7-6-15(8(2)14-7)11-4-3-9(13)5-10(11)12/h3-6H,13H2,1-2H3 |
InChI 键 |
NODRTLLNLVEDFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=N1)C)C2=C(C=C(C=C2)N)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)

![6-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8814863.png)





![N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8814906.png)

